molecular formula C11H12O4 B12600111 1-(2H-1,3-Benzodioxol-5-yl)-3-methoxypropan-2-one CAS No. 648413-89-2

1-(2H-1,3-Benzodioxol-5-yl)-3-methoxypropan-2-one

Cat. No.: B12600111
CAS No.: 648413-89-2
M. Wt: 208.21 g/mol
InChI Key: WPLMVQCVQZHCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-Benzodioxol-5-yl)-3-methoxypropan-2-one is an organic compound that features a benzodioxole ring fused with a methoxypropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-3-methoxypropan-2-one typically involves the reaction of 1,3-benzodioxole with methoxypropanone under controlled conditions. The reaction is usually catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)-3-methoxypropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like halides, amines, and thiols are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-yl)-3-methoxypropan-2-one has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-3-methoxypropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 3′,4′-(Methylenedioxy)acetophenone
  • 3′,4′-(Methylenedioxy)propiophenone
  • 4-Benzo(1,3)dioxol-5-yl-butan-2-one

Uniqueness: 1-(2H-1,3-Benzodioxol-5-yl)-3-methoxypropan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

648413-89-2

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-methoxypropan-2-one

InChI

InChI=1S/C11H12O4/c1-13-6-9(12)4-8-2-3-10-11(5-8)15-7-14-10/h2-3,5H,4,6-7H2,1H3

InChI Key

WPLMVQCVQZHCIE-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.